1,4-Naphthalenedione, 2-(phenylmethyl)-
Description
Contextualization within Naphthoquinone Chemistry and Research
The 1,4-naphthoquinone (B94277) scaffold is a privileged structure in chemistry and pharmacology. researchgate.net These compounds are widespread in nature, found in various plants, fungi, and bacteria, where they serve as secondary metabolites. nih.gov The fundamental structure is present in crucial biomolecules, most notably Vitamin K, which is essential for blood coagulation. Furthermore, the 1,4-naphthoquinone core is a key pharmacophore in several clinically used anticancer drugs, including doxorubicin (B1662922) and mitoxantrone. nih.gov
The broad biological activity of naphthoquinones is largely attributed to two key chemical properties. mdpi.com Firstly, their ability to undergo redox cycling within cells can lead to the generation of reactive oxygen species (ROS), which induces oxidative stress and can trigger cell apoptosis. mdpi.com Secondly, the quinone ring acts as an electrophile, making it susceptible to Michael addition reactions with biological nucleophiles such as the thiol groups in proteins and amino acids, which can disrupt cellular function. nih.gov
This inherent reactivity makes the 1,4-naphthoquinone skeleton a versatile template for synthetic chemists. nih.govmdpi.com Modifications, particularly at the C2 and C3 positions of the quinone ring, can be readily achieved through various organic reactions. mdpi.com This allows for the systematic alteration of the molecule's electronic and steric properties, enabling researchers to tune its biological activity and develop derivatives with enhanced potency or selectivity for specific targets. mdpi.com Consequently, the synthesis and evaluation of novel 1,4-naphthoquinone derivatives remain a vibrant and highly active area of research in medicinal chemistry. nih.govmdpi.com
Academic Significance and Research Trajectories
Within the broader field of naphthoquinone research, 2-benzyl-1,4-naphthoquinone has emerged as a compound of specific academic interest due to its unique reactivity and potential as a building block for more complex molecules. Its significance is highlighted by research that moves beyond the conventional understanding of naphthoquinone chemistry.
A primary research trajectory for 2-benzyl-1,4-naphthoquinone is its application in novel synthetic methodologies. For instance, studies have demonstrated its unprecedented use as a "vinylogous pronucleophile" in organocatalytic cascade reactions. acs.org This reactivity, which leverages the electronic influence of the benzyl (B1604629) group, allows the naphthoquinone to participate in asymmetric synthesis, leading to the formation of complex, carboannulated tricyclic derivatives that are of biological importance. acs.org This innovative approach showcases the compound's value as a tool for exploring new catalytic activations and constructing architecturally sophisticated molecules. acs.org
Another significant research trajectory is the exploration of its potential in medicinal chemistry, particularly in the development of anticancer agents. The 1,4-naphthoquinone core is a well-established scaffold for cytotoxic compounds, and modifications with various substituents are a common strategy to discover new therapeutic leads. researchgate.netnih.gov Research into "benzyl clicked 1,4-naphthoquinone derivatives" and related structures indicates a clear line of investigation into the anticancer properties of this specific molecular framework. researchgate.netresearchgate.net The benzyl moiety provides a site for further functionalization, allowing for the creation of libraries of compounds to be screened for activity against various cancer cell lines. researchgate.net These studies aim to understand the structure-activity relationships and identify derivatives with potent and selective cytotoxicity. researchgate.net
Structure
3D Structure
Properties
CAS No. |
33440-68-5 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-benzylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O2/c18-16-11-13(10-12-6-2-1-3-7-12)17(19)15-9-5-4-8-14(15)16/h1-9,11H,10H2 |
InChI Key |
NRKPHAPQMRHQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,4 Naphthalenedione, 2 Phenylmethyl and Its Analogs
Key Synthetic Routes for Naphthoquinone Scaffolds
The construction of the fundamental naphthoquinone framework, particularly substituted variants like 2-(phenylmethyl)-1,4-naphthalenedione, can be achieved through several strategic approaches. These methods often leverage the inherent reactivity of the quinone system.
Nucleophilic Additions to Quinone Rings
Nucleophilic addition is a cornerstone of quinone chemistry. The electrophilic nature of the carbon-carbon double bond in the 1,4-naphthoquinone (B94277) ring makes it susceptible to attack by various nucleophiles. nih.gov This reactivity is frequently exploited for the synthesis of 2-substituted derivatives. The reaction of amines with 1,4-naphthoquinone derivatives, for instance, has been extensively studied to produce 2-amino-1,4-naphthoquinones. rsc.orgresearchgate.net These reactions can proceed via oxidative addition coupling or nucleophilic substitution on precursors like 2-halonaphthoquinones. rsc.org
The Michael addition, a versatile method for C-C bond formation, is also prominent. For example, the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes can be achieved with high yields and excellent enantioselectivity using chiral organocatalysts. nih.gov
| Nucleophile Type | Naphthoquinone Substrate | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Amines (various anilines) | 1,4-Naphthoquinone | Oxidative Addition/Substitution | Forms 2-amino-1,4-naphthoquinone derivatives; can be catalyzed by Lewis acids. | rsc.orgresearchgate.net |
| 2-Hydroxy-1,4-naphthoquinones | Nitroalkenes | Asymmetric Michael Addition | Promoted by chiral bifunctional organocatalysts; affords chiral products in high yields (81–95%) and enantioselectivities (91–98% ee). | nih.gov |
| Thiols | 2,3-dichloro-1,4-naphthoquinone | Nucleophilic Substitution | Forms N,S-substituted naphthoquinone derivatives. | researchgate.net |
| Aliphatic Thiols (e.g., N-acetylcysteine) | 1,4-Naphthoquinone | Thiol Addition | Used as a derivatization method for analysis; reacts selectively under mild conditions. | nih.gov |
Catalytic Approaches (e.g., Molecular Iodine, Lewis Acids)
Catalysis offers efficient and often milder conditions for the synthesis of naphthoquinone derivatives. A direct synthesis for 2-benzyl-1,4-naphthoquinone involves the reaction of 1,4-naphthoquinone with 2-phenylacetic acid in a biphasic system, refluxed in the presence of Silver Nitrate (AgNO₃) and Ammonium Persulfate ((NH₄)₂S₂O₈). acs.org This method provides the target compound in good yield. acs.org
Lewis acids such as Cerium(III) chloride (CeCl₃·7H₂O) and Iron(III) chloride (FeCl₃) are effective catalysts for the Michael addition of anilines to 1,4-naphthoquinone, facilitating the synthesis of 2-phenylamino-1,4-naphthoquinone derivatives. rsc.orgmdpi.com Molecular iodine has also been employed as a catalyst for synthesizing 2-amino-1,4-naphthoquinones under ultrasonic irradiation. rsc.org Organocatalysis has emerged as a powerful tool, particularly for asymmetric reactions, such as the Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to nitroalkenes, which can be catalyzed by binaphthyl-derived tertiary amine-thioureas. nih.gov
| Catalyst | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| AgNO₃ / (NH₄)₂S₂O₈ | 1,4-Naphthoquinone, 2-Phenylacetic Acid | 2-Benzyl-1,4-naphthoquinone | Biphasic system (acetonitrile/dichloromethane/water), reflux conditions, 71% yield. | acs.org |
| FeCl₃ or CeCl₃·7H₂O | 1,4-Naphthoquinone, Anilines | 2-Anilino-1,4-naphthoquinones | Lewis acid-catalyzed Michael addition. | rsc.orgmdpi.com |
| Molecular Iodine (I₂) | 1,4-Naphthoquinone, Amines | 2-Amino-1,4-naphthoquinones | Facilitated by ultrasonic irradiation. | rsc.org |
| Binaphthyl-derived organocatalyst | 2-Hydroxy-1,4-naphthoquinone, Nitroalkenes | Chiral functionalized naphthoquinones | Highly enantioselective Michael addition. | nih.gov |
| In(OTf)₃ | 2-hydroxy-1,4-naphthoquinone-substituted salicylic (B10762653) aldehydes, Indoles | 1,4-Naphthoquinones with indole (B1671886) scaffolds | Simple and mild reaction conditions. | researchgate.net |
Multi-Component Reactions (e.g., Mannich, Knoevenagel)
Multi-component reactions (MCRs) are highly efficient strategies for building molecular complexity in a single step, offering advantages in sustainability and atom economy. researchgate.net Various MCRs have been developed for the synthesis of complex naphthoquinone derivatives. For instance, a one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone (lawsone), an aromatic aldehyde, and an amine, catalyzed by nanoporous MCM-41, can produce α-aminomethyl lawsone derivatives. researchgate.net
Other examples include the synthesis of benzo[g]chromene derivatives through a three-component reaction of lawsone, aromatic aldehydes, and malononitrile, which can be catalyzed by entities ranging from L-proline to Candida sp. lipase. thieme-connect.com These reactions often proceed through a cascade of events, such as Knoevenagel condensation followed by a Michael addition, demonstrating the versatility of the naphthoquinone core in complex transformations. thieme-connect.com
Derivatization Strategies and Functionalization of the Naphthoquinone Core
The 1,4-naphthoquinone scaffold is a versatile platform for further chemical modification. Derivatization can be used to tune the electronic and steric properties of the molecule, often leading to compounds with enhanced biological or material properties.
Introduction of Heteroatoms (e.g., Nitrogen, Oxygen, Sulfur, Selenium)
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur onto the naphthoquinone core is a common derivatization strategy. This is typically achieved through nucleophilic substitution or addition reactions. eurekaselect.com The reaction of 2,3-dichloro-1,4-naphthoquinone with various N-, O-, and S-centered nucleophiles provides a straightforward route to a wide array of substituted derivatives. researchgate.netresearchgate.net
Amination of 1,4-naphthoquinone is a well-established method to introduce nitrogen. rsc.orgresearchgate.net Similarly, reactions with thiols can be used to introduce sulfur atoms. nih.gov A study demonstrated that 1,4-naphthoquinone can be used as a derivatizing agent for aliphatic thiols for analytical purposes, reacting selectively under mild conditions. nih.gov Beyond this, C-Se bonds can also be formed, expanding the range of accessible heteroatom-containing derivatives. acs.org
| Heteroatom | Reagent/Method | Naphthoquinone Substrate | Product Type | Reference |
|---|---|---|---|---|
| Nitrogen | Anilines, aliphatic amines | 1,4-Naphthoquinone | 2-Amino-1,4-naphthoquinones | rsc.orgresearchgate.net |
| Nitrogen | Piperidinol, piperazine (B1678402) derivatives | 2,3-dichloro-1,4-naphthoquinone | N-substituted naphthoquinones | researchgate.net |
| Sulfur | Thiols | 2,3-dichloro-1,4-naphthoquinone | S- and N,S-substituted naphthoquinones | researchgate.netresearchgate.net |
| Oxygen | Ethanol (B145695)/Na₂CO₃ | 2,3-dichloro-1,4-naphthoquinone | N- and ethoxy-substituted naphthoquinones | researchgate.net |
| Selenium | Radical reaction with DHQZ-derived radicals | N/A (General C-Se bond formation protocol) | Selenoesters | acs.org |
Formation of Heterocyclic Rings (e.g., Indoles, Pyrans, Triazoles)
Fusing heterocyclic rings to the naphthoquinone core is a powerful strategy for creating structurally diverse and often biologically active compounds. tsijournals.combeilstein-journals.org These annulation reactions can be achieved through various synthetic pathways.
One common approach involves the reaction of a bifunctional nucleophile with a suitably substituted naphthoquinone. For example, reacting 1,4-naphthoquinone with o-phenylenediamine (B120857) can lead to the formation of benzo[a]phenazine (B1654389) derivatives. tsijournals.com The hetero-Diels-Alder reaction is another potent method. The reaction between 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinones (heterodienes) and 1,4-naphthoquinone (dienophile) yields thiopyrano[2,3-d]thiazoles fused to the naphthoquinone system. nih.govmdpi.com Multi-component reactions are also widely used to construct fused pyran rings, such as in the synthesis of benzo[g]chromene derivatives from lawsone, aldehydes, and malononitrile. thieme-connect.com These methods provide access to a wide range of polycyclic heterocyclic systems, including indoles, furans, thiophenes, and pyrimidines. researchgate.netbeilstein-journals.org
Conjugate Addition Reactions
Conjugate addition, particularly the Michael-type addition, stands as a versatile and widely employed method for C-C and C-S bond formation in the synthesis of substituted naphthoquinones. semanticscholar.orgnih.gov This reaction involves the addition of a nucleophile to the activated α,β-unsaturated system of the naphthoquinone ring. nih.gov
A significant application of this methodology is the thia-Michael addition, where thiol nucleophiles react with the naphthoquinone scaffold. nih.gov For instance, the reaction between various 1,4-naphthoquinone derivatives and N-acetyl-L-cysteine demonstrates the formation of thioether linkages at the C-3 position. nih.gov These reactions can be influenced by the specific substitution pattern on the naphthoquinone ring and the chosen reaction conditions. nih.gov
The reactivity of the naphthoquinone core as a Michael acceptor is fundamental to its biological action, as it can form covalent bonds with nucleophiles present in biological macromolecules like proteins. nih.gov The synthesis of sulfur-containing derivatives through this pathway has been explored for developing potent inhibitors of enzymes such as Cdc25A and Cdc25B. nih.gov
Beyond sulfur nucleophiles, nitrogen-based nucleophiles are also commonly used. The Michael addition of anilines, including nitrated anilines, to 1,4-naphthoquinone has been successfully carried out using catalysts like CeCl₃·7H₂O or FeCl₃ in ethanol to produce 2-anilino-1,4-naphthoquinone (B11863833) derivatives. mdpi.com
| Naphthoquinone Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,4-Naphthoquinone | N-acetyl-L-cysteine | Methanol (B129727), Room Temp. | Thia-Michael Adduct | nih.gov |
| 1,4-Naphthoquinone | Nitrated Anilines | CeCl₃·7H₂O or FeCl₃, Ethanol | 2-Anilino-1,4-naphthoquinone | mdpi.com |
| 2-Hydroxy-1,4-naphthoquinone | Nitroalkenes | Thiourea (B124793) Organocatalyst | Chiral Nitroalkylated Naphthoquinone | acs.orgnih.gov |
Nucleophilic Substitution Reactions on Halogenated Naphthoquinones
Nucleophilic substitution provides a direct route to functionalize the naphthoquinone ring by replacing a halogen atom with a variety of nucleophiles. This method is particularly useful for synthesizing amino and thio derivatives, which are of significant interest for their biological activities. nih.govresearchgate.net
A common substrate for these reactions is 2,3-dichloro-1,4-naphthoquinone (DCNQ). nih.govresearchgate.net The reaction of DCNQ with anilines can be facilitated by ultrasound irradiation, leading to the formation of phenylamino-1,4-naphthoquinones in good yields and with shorter reaction times compared to conventional methods. nih.govresearchgate.net This approach demonstrates an efficient synthesis of nitrogen-substituted naphthoquinones. nih.govresearchgate.net
The synthesis of imido-substituted 2-chloro-1,4-naphthoquinone (B24044) derivatives has also been achieved by refluxing 2-amino-3-chloro-1,4-naphthoquinone with appropriate acid chlorides or diacyl dichlorides. researchgate.net This highlights the versatility of nucleophilic substitution in creating a diverse range of functionalized naphthoquinones.
Advanced Methodologies in Organic Synthesis for Naphthoquinones
Modern organic synthesis has introduced several advanced techniques that offer significant advantages over traditional methods, including reduced reaction times, improved yields, and more environmentally friendly processes. researchgate.net
Microwave-Assisted Syntheses
Microwave irradiation has emerged as a powerful tool in the synthesis of naphthoquinone derivatives, often leading to faster reactions and higher yields. researchgate.netnih.gov This technique has been successfully applied to synthesize 2-substituted-1,4-naphthoquinone derivatives through reactions with aryl amines in the presence of a basic catalyst. nih.gov For example, the synthesis of thio-derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone) was efficiently conducted in water using microwave irradiation. frontiersin.org
Microwave-assisted protocols have also been optimized for the synthesis of imido-substituted 2-chloro-1,4-naphthoquinone derivatives and for facilitating Michael addition reactions, showcasing the broad applicability of this energy source in naphthoquinone chemistry. mdpi.comresearchgate.netbenthamdirect.comingentaconnect.com
Ultrasonic Irradiation Techniques
The use of ultrasound, or sonication, offers a clean, simple, and fast alternative for synthesizing naphthoquinone derivatives. nih.govresearchgate.net This technique has been effectively used in the preparation of phenylamino-1,4-naphthoquinones from the reaction of 1,4-naphthoquinone and anilines. nih.govresearchgate.net Compared to conventional heating, ultrasound-assisted synthesis often results in shorter reaction times and improved yields. researchgate.net
Ultrasonic irradiation has also been employed in a one-pot, three-component reaction involving 2-hydroxy-1,4-naphthoquinone, various aldehydes, and active methylene (B1212753) compounds to produce dihydro-4H-benzo[g]chromene derivatives. thieme-connect.com This method highlights the potential of sonochemistry to facilitate complex multi-component reactions under mild, environmentally friendly conditions. thieme-connect.com
Enzyme and Organocatalysis in Naphthoquinone Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency and selectivity under mild conditions.
Enzyme Catalysis : Laccases, a class of copper-containing oxidase enzymes, have been utilized in the synthesis of naphthoquinones. researchgate.net These enzymes use atmospheric oxygen as a non-toxic oxidant and produce only water as a byproduct, making them attractive for green chemistry applications. researchgate.net A notable example is the laccase-catalyzed one-pot synthesis of 1,4-naphthoquinone-2,3-bis-sulfides through an oxidative C–S bond formation with various thiols. researchgate.net
Organocatalysis : The use of small organic molecules as catalysts has gained significant traction. In the context of naphthoquinone synthesis, organocatalysis has been instrumental in developing highly enantioselective Michael addition reactions. semanticscholar.orgacs.orgnih.govnih.gov Chiral bifunctional organocatalysts, such as those based on thiourea and binaphthyl scaffolds, have been used to promote the addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes, affording chiral functionalized naphthoquinones in high yields and with excellent enantioselectivities (up to >99% ee). semanticscholar.orgacs.orgnih.govnih.gov These methods provide a valuable route to optically active naphthoquinone derivatives, which are important for pharmaceutical applications. semanticscholar.org
Green Chemistry Principles in Naphthoquinone Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Several strategies have been applied to the synthesis of naphthoquinones to align with these principles.
Key green approaches include:
Use of Aqueous Media : Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. The synthesis of benzylpyrazolyl naphthoquinone derivatives has been achieved through a one-pot, four-component reaction in water. tandfonline.com Similarly, microwave-assisted synthesis of thio-derivatives of lawsone has been successfully carried out in water. frontiersin.org
Solvent-Free Reactions : Eliminating the solvent entirely can lead to cleaner reactions and simpler workups. mdpi.com The nitration of 2-phenylamino-1,4-naphthoquinone derivatives has been conducted under solvent-free conditions using a mixture of oxalic acid and sodium nitrate. mdpi.com
Catalysis : The use of catalysts, especially biocatalysts like laccase and organocatalysts, minimizes waste by enabling reactions to proceed under milder conditions with higher selectivity. acs.orgresearchgate.net Laccase, for example, uses air as the oxidant and produces only water as a byproduct. researchgate.net
Multi-component Reactions (MCRs) : MCRs are highly efficient as they combine several steps into a single operation, reducing energy consumption, solvent use, and waste generation. tandfonline.com The synthesis of various naphthoquinone derivatives has been achieved through one-pot, multi-component strategies. tandfonline.com
These advanced methodologies and green chemistry approaches are continuously shaping the field, enabling the efficient and sustainable synthesis of 1,4-naphthalenedione, 2-(phenylmethyl)- and its diverse analogs.
Structure Activity Relationship Sar Investigations of 1,4 Naphthalenedione, 2 Phenylmethyl Derivatives
Positional and Substituent Effects on Biological Potency and Selectivity
The biological activity of 2-(phenylmethyl)-1,4-naphthalenedione derivatives can be significantly modulated by the nature and position of substituents on both the naphthoquinone core and the phenyl ring. These modifications influence the electronic, steric, and lipophilic properties of the molecule, which in turn affect its interaction with biological targets.
The substitution pattern on the phenyl ring of the 2-(phenylmethyl) group plays a pivotal role in determining the biological potency of these naphthoquinone derivatives. Studies have shown that both electron-donating and electron-withdrawing groups can enhance activity, suggesting that a complex interplay of electronic and steric factors is at play.
For instance, in a series of compounds evaluated for antiplasmodial activity, the introduction of electron-withdrawing groups on the phenyl ring was found to be beneficial. Specifically, a derivative with a 2-fluoro-5-trifluoromethylbenzyl group exhibited potent activity against Plasmodium falciparum. mdpi.com This suggests that the electronic properties of the substituents can significantly influence the compound's ability to interact with its target.
Research has also explored the impact of various substituents on the cytotoxic activity of these compounds against different cancer cell lines. The presence of specific groups on the phenyl ring has been shown to modulate the antiproliferative effects. nih.gov For example, the introduction of a triazole linker with a terminal phenyl ring at the N1 position resulted in compounds with moderate to low anticancer activity. rsc.org
Below is a table summarizing the effects of different aromatic substituents on the antiplasmodial activity of 2-benzyl-1,4-naphthoquinone derivatives.
The introduction of nitrogen-containing groups into the 1,4-naphthoquinone (B94277) nucleus has been shown to amplify its biological activity against numerous targets. researchgate.net For example, 2-amino-1,4-naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activities. researchgate.net The nature of the substituent on the amino group can fine-tune the biological effects.
Similarly, the incorporation of sulfur has been explored. For instance, a number of 2-(aryl/alkyl)thio-3-chloro-l,4-naphthoquinones have been synthesized and subsequently used to create 2-(arylthio)-3-amino-1,4-naphthoquinone derivatives. researchgate.net These modifications can lead to compounds with significant antimicrobial activity. researchgate.net One study found that a derivative with a 2-chloroethylthio group exhibited improved anticancer properties. mdpi.com
The following table highlights the impact of heteroatom incorporation on the biological activity of 1,4-naphthoquinone derivatives.
Modifications to the side-chain at the 3-position of the 1,4-naphthoquinone ring can have a profound impact on the pharmacological profile of the compounds. The length, branching, and presence of functional groups within the side-chain can influence factors such as lipophilicity, which is often correlated with cytotoxic activity. nih.gov
Studies on 2-methyl-1,4-naphthoquinone derivatives have shown that the length of the side-chain at the 3-position is a critical determinant of bioactivity. nih.gov For instance, derivatives with C-14 and C-16 tails exhibited higher in vitro bioactivity compared to menaquinone-4 (MK-4), while longer side chains resulted in lower activity. nih.gov This suggests an optimal chain length for interaction with the biological target.
Furthermore, the introduction of hydrophobicity through side-chain modifications has been investigated. A series of 1,4-naphthoquinone derivatives with 2-O-alkyl-, 3-C-alkyl-, or 2/3-N-morpholinoalkyl groups were synthesized to examine the effect of hydrophobicity on anticancer activity. mdpi.com The results indicated that increased lipophilicity can contribute to enhanced cytotoxicity. mdpi.com
The table below illustrates the effect of side-chain length on the bioactivity of 2-methyl-1,4-naphthoquinone derivatives.
Conformational Analysis and Molecular Recognition
The three-dimensional structure and conformational flexibility of 2-(phenylmethyl)-1,4-naphthalenedione derivatives are crucial for their interaction with biological targets. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups, which dictates the molecular recognition process.
In a study of 2-benzylamino-1,4-naphthalenedione, theoretical calculations revealed two energy minima with different dihedral angles around the C9–N1–C11–C12 bond. researchgate.netscielo.br The synclinal conformer had a calculated dihedral angle of 76.8 degrees, while the more stable antiperiplanar conformer had a dihedral angle of 176.7 degrees. researchgate.netscielo.br The small energy barrier for interconversion suggests that the molecule can adopt different conformations, which may be important for its biological activity.
X-ray crystallography studies of related compounds have provided insights into their solid-state conformations. For example, in one derivative, the phenyl ring of a phenethyl residue was found to occupy two alternative positions, indicating conformational flexibility. mdpi.com The dihedral angles between the alternative phenyl rings and the mean plane of the 4H-thiopyran ring were 68.8(2) and 60.8(2) degrees. mdpi.com
The following table presents key conformational parameters for a 2-benzylamino-1,4-naphthalenedione derivative.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR studies on 1,4-naphthoquinone derivatives have provided valuable insights into the key physicochemical properties that govern their activity.
Several QSAR models have been developed to predict the anticancer activities of 1,4-naphthoquinone derivatives against various cancer cell lines. elsevierpure.comdocumentsdelivered.com These models have highlighted the importance of descriptors related to polarizability, van der Waals volume, mass, electronegativity, and dipole moment in influencing cytotoxic activity. elsevierpure.com
For instance, a QSAR study on a series of 1,4-naphthoquinones revealed that potent anticancer activities were mainly influenced by descriptors such as MATS3p (polarizability), GATS5v (van der Waals volume), and G1m (mass). elsevierpure.com Another study emphasized the significant dependence of cytotoxic activities of 1,4-naphthoquinones on their hydrophobicity. nih.govresearchgate.net
These QSAR models can be used to virtually screen new derivatives and predict their biological activity, thereby guiding the synthesis of more potent and selective compounds. documentsdelivered.com An extensive in silico study of substituted 1,4-naphthoquinone derivatives has been carried out using QSAR modeling and molecular docking to identify potential candidates for the treatment of Chagas disease and cutaneous leishmaniasis. researchgate.net
The table below lists some of the key descriptors identified in QSAR studies of 1,4-naphthoquinone derivatives and their general influence on anticancer activity.
Derivation and Validation of Predictive Models
A primary tool in modern drug design for understanding SAR is the development of Quantitative Structure-Activity Relationship (QSAR) models. These mathematical models aim to establish a correlation between the chemical structures of a series of compounds and their biological activities.
The derivation of a QSAR model begins with a dataset of molecules with known activities. For 1,4-naphthoquinone derivatives, this often involves activities such as anticancer, antibacterial, or enzyme inhibitory effects. jst.go.jpnih.govelsevierpure.com Various molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties. Studies on 1,4-naphthoquinone analogs have shown that potent biological activities are often influenced by a combination of descriptors. elsevierpure.com
Key molecular descriptors found to influence the activity of 1,4-naphthoquinone derivatives include:
Electronic Properties : Descriptors such as electronegativity (E1e) and dipole moment (Dipole) are crucial, as the quinone moiety's activity is linked to its redox potential and ability to accept electrons. elsevierpure.com
Steric and Shape Properties : Van der Waals volume (GATS5v, GATS6v, Mor16v), mass (G1m), and descriptors related to the compound's shape (SHP2) and ring complexity (RCI) significantly impact how the molecule interacts with biological targets. elsevierpure.com
Thermodynamic Properties : Polarizability (MATS3p, BELp8) can influence non-covalent interactions with a target receptor. elsevierpure.com
Once descriptors are calculated, statistical methods are used to build the predictive model. Multiple Linear Regression (MLR) is a commonly used algorithm that generates a linear equation correlating the most relevant descriptors to biological activity. elsevierpure.com
Table 1: Key Descriptor Classes in QSAR Models for 1,4-Naphthalenedione Derivatives
| Descriptor Class | Example Descriptors | Relevance to Activity |
|---|---|---|
| Electronic | Electronegativity (E1e), Dipole Moment | Governs redox cycling and electrostatic interactions. elsevierpure.com |
| Steric/Topological | Van der Waals Volume (Mor16v), Mass (G1m), Shape (SHP2) | Defines molecular size and fit within a biological target. elsevierpure.com |
| Thermodynamic | Polarizability (MATS3p) | Influences the strength of intermolecular forces. elsevierpure.com |
Validation is a critical step to ensure the reliability and predictive power of a derived QSAR model. This process involves assessing the model's performance on both the data used to build it (internal validation) and on an independent set of compounds (external validation).
Common validation metrics include:
Correlation Coefficient (R) : Measures the quality of the fit for the training set (compounds used to build the model) and the testing set (compounds used to validate it). Successful models for 1,4-naphthoquinones have achieved R values between 0.89 and 0.96 for training sets and 0.78 to 0.91 for testing sets. elsevierpure.com
Root Mean Square Error (RMSE) : Indicates the deviation between predicted and experimental values. Lower RMSE values signify a more accurate model. elsevierpure.com
Once validated, these predictive models serve as powerful tools for virtually screening new, un-synthesized derivatives and prioritizing candidates with promising predicted activities for further development. elsevierpure.com
Chemoinformatic Approaches to Activity Landscape Analysis
Chemoinformatic tools provide a deeper understanding of the SAR by analyzing the "activity landscape" of a compound series. The activity landscape is a conceptual representation that connects a molecule's position in chemical space (its structure) to its biological activity. This analysis is particularly useful for identifying regions in the chemical space where small structural modifications lead to significant changes in activity, a phenomenon known as an "activity cliff".
For derivatives of 1,4-naphthalenedione, chemoinformatic approaches are essential for interpreting SAR data. While direct "activity landscape" visualizations for 2-(phenylmethyl)-1,4-naphthalenedione are not extensively published, various computational methods are employed to explore the underlying principles.
Molecular Docking: This technique simulates the interaction between a ligand (the 1,4-naphthoquinone derivative) and its biological target, such as an enzyme or receptor. mdpi.comnih.gov For instance, docking studies can investigate how different substituents on the naphthoquinone core affect the binding mode and affinity for a target protein like NAD(P)H quinone dehydrogenase 1 (NQO1), which is often implicated in the anticancer activity of quinones. mdpi.com By comparing the docking scores and predicted binding poses of various derivatives, researchers can rationalize why certain structural features enhance activity while others diminish it. mdpi.comnih.gov
In Silico Property Prediction: Chemoinformatic tools are used to calculate key physicochemical properties (e.g., solubility, lipophilicity) and predict bioavailability. mdpi.com Analysis of the structure-activity relationship often reveals that activity depends on the type and position of substituents at the C2 and C3 positions of the naphthoquinone ring. mdpi.com For example, introducing substituents with nitrogen atoms (like arylamine groups) has been shown to increase anticancer effects, which can be correlated with predicted changes in electronic properties and target interactions. mdpi.com
Network Pharmacology: This approach analyzes the complex interactions between drugs, target proteins, and biological pathways. nih.govresearchgate.net For 1,4-naphthoquinone derivatives, network pharmacology can be used to identify potential protein targets and understand the broader biological pathways they modulate to exert their effects, such as anti-leukemia activity. nih.govresearchgate.net This provides a systems-level view of the activity landscape, connecting molecular structure not just to a single target but to a network of interactions.
By integrating data from QSAR, molecular docking, and property prediction, chemoinformatic analyses help to build a comprehensive picture of the activity landscape. This allows researchers to understand the complex interplay of factors that determine the biological activity of 1,4-naphthalenedione, 2-(phenylmethyl)- and its related derivatives, guiding the design of new compounds with improved therapeutic potential. elsevierpure.com
Biological Activities and Preclinical Evaluation of 1,4 Naphthalenedione, 2 Phenylmethyl Analogs
Antimicrobial Spectrum of Activity
Analogs of 1,4-naphthalenedione are well-established for their broad-spectrum antimicrobial properties, demonstrating activity against a variety of pathogenic bacteria, fungi, and viruses. jst.go.jpnih.govnih.gov The introduction of different functional groups onto the naphthoquinone core allows for the modulation of this activity, leading to the development of potent and selective antimicrobial agents. nih.gov
Derivatives of 1,4-naphthoquinone (B94277) have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. scielo.br Studies have shown that these compounds can exhibit low to good antibacterial efficacy, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 500 μmol/L against strains like Staphylococcus aureus and Escherichia coli. hep.com.cn Notably, many derivatives show stronger activity against S. aureus than against Gram-negative bacteria. scielo.brhep.com.cn The mechanism of action is often attributed to the generation of ROS through redox cycling or the alkylation of essential biomolecules within the bacteria. nih.gov For instance, a study of various 1,4-naphthoquinone derivatives revealed that several compounds displayed distinguished activity against S. aureus with MIC values between 30–70 μg/mL. nih.gov Another series of synthetic 1,4-naphthoquinones also showed potent activity against cariogenic bacteria such as Streptococcus mutans, with MIC values as low as 1.56 µg/mL, comparable to the standard antiseptic chlorhexidine. ukm.my
Table 1: Antibacterial Activity of Selected 1,4-Naphthoquinone Analogs
| Compound/Analog | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Naphthoquinone Derivatives | Staphylococcus aureus | 30 - 70 | nih.gov |
| Isoxazolylnaphthoquinones | Staphylococcus aureus | 16 - 64 | scielo.br |
| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococci, Streptococci | <50 | scielo.br |
| 2-(prop-2-ynyloxy)naphthalene-1,4-dione | Streptococcus mutans | 1.56 | ukm.my |
The 1,4-naphthoquinone scaffold is a promising pharmacophore for the development of new antifungal agents. researchgate.net Derivatives have shown considerable potential against a range of fungi relevant to human health, including opportunistic yeasts like Candida species, dermatophytes, and other filamentous fungi. nih.gov For example, 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ), a naphthoquinone analog, exhibited potent antifungal activity with MIC values ranging from <1.56 to 6.25 μg mL−1 against various Candida species and dermatophytes. nih.gov The primary mechanism of action for some of these compounds involves the disruption of fungal membrane permeability. nih.gov Other studies have highlighted that sulfide (B99878) 1,4-naphthoquinones and halogenated derivatives possess substantial antifungal activity, in some cases exceeding that of standard drugs like nystatin. scielo.br
Table 2: Antifungal Activity of Selected 1,4-Naphthoquinone Analogs
| Compound/Analog | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2,3-DBNQ | Candida species | <1.56 - 6.25 | nih.gov |
| 2,3-DBNQ | Dermatophytes | <1.56 | nih.gov |
| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus spp. | 3.12 - 12.5 | researchgate.net |
| Sulfide 1,4-naphthoquinone (Compound 43) | Candida albicans | <3.9 | scielo.br |
Naphthoquinone derivatives have been identified as potent antiviral molecules. nih.gov Research into their efficacy has shown significant inhibitory activity against various viruses, including Herpes Simplex Virus type 1 (HSV-1). nih.gov A study involving a series of 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives found that an analog with a benzyl (B1604629) substituent was particularly effective. nih.gov When encapsulated in liposomes, this benzyl-substituted compound was able to control both early and late phases of HSV-1 replication and yielded a selective index value almost nine times more efficient than the standard antiviral drug acyclovir. nih.gov The antiviral mechanism of some naphthoquinones may involve interaction with proteins responsible for organizing the viral nucleocapsid. nih.gov
Antiparasitic and Antiprotozoal Efficacy
Derivatives of 1,4-naphthoquinone are recognized for their potent activity against a variety of parasites, including protozoa such as Trypanosoma cruzi, the causative agent of Chagas disease. scielo.org.conih.gov
Numerous studies have demonstrated the significant trypanocidal effects of 1,4-naphthoquinone analogs. scielo.org.conih.gov These compounds have shown efficacy against different life cycle stages of the T. cruzi parasite, including epimastigotes, trypomastigotes, and amastigotes. nih.govscielo.br The presence of specific substituents, such as phenyl groups or other lipophilic moieties, has been shown to increase trypanocidal activity. nih.gov In one study, a synthesized 1,4-naphthoquinone derivative, compound 6a, exhibited an IC50 value of 0.25 ± 0.02 µM against epimastigotes, proving to be 35 times more active than the reference drug Benznidazole (IC50 = 8.80 ± 0.40 µM). scielo.org.co Similarly, other research has highlighted aryloxy-naphthoquinones with remarkable nanomolar inhibitory activity against T. cruzi epimastigotes. nih.gov
Chagas disease, caused by Trypanosoma cruzi, remains a significant health issue, and the search for new, more effective drugs is urgent. scielo.org.cobiomedres.us 1,4-naphthoquinone derivatives have emerged as promising candidates for anti-Chagas chemotherapy. scielo.org.comdpi.com The evaluation of these compounds against infective bloodstream trypomastigote forms of T. cruzi has identified several derivatives with higher activity than Benznidazole. scielo.org.co For instance, the prototype 1,4-naphthoquinone demonstrated an IC50 of 0.79 ± 0.02 µM against trypomastigotes. scielo.org.co A small library of 19 different 1,4-naphthoquinone derivatives was screened, and eight of these compounds showed higher activity than Benznidazole against two different T. cruzi strains. mdpi.comnih.gov These findings underscore the potential of the 1,4-naphthoquinone scaffold in developing new therapeutic agents for Chagas disease. scielo.org.co
Table 3: Anti-Trypanosoma cruzi Activity of Selected 1,4-Naphthoquinone Analogs
| Compound/Analog | T. cruzi Form | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative 6a | Epimastigote | 0.25 ± 0.02 | scielo.org.co |
| Benznidazole (Reference) | Epimastigote | 8.80 ± 0.40 | scielo.org.co |
| 1,4-Naphthoquinone (Prototype 5) | Trypomastigote | 0.79 ± 0.02 | scielo.org.co |
| 1,4-Naphthoquinone (Prototype 5) | Epimastigote | 0.26 ± 0.05 | scielo.org.co |
| 2-Bromo-1,4-naphthoquinone | Trypomastigote | 1.37 ± 0.03 | scielo.org.co |
Antimalarial Activity
The 1,4-naphthoquinone scaffold is a recognized pharmacophore in the development of antiprotozoal drugs, with notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov A member of the benzylmenadione family, known as plasmodione, has demonstrated potent parasiticidal effects, comparable to the efficacy of artemisemisinin. nih.gov This has spurred research into structurally similar compounds, including 2-(phenylmethyl)-1,4-naphthalenedione analogs.
Synthetic derivatives of 2-benzyl-1,4-naphthoquinones have exhibited significant antiplasmodial activity. nih.gov For instance, the compound (2-fluoro-5-trifluoromethylbenzyl)-menadione has shown strong efficacy and high selectivity against the P. falciparum (NF54) strain, with a reported half-maximal inhibitory concentration (IC50) of 0.006 µM and a selectivity index (SI) of 7495. nih.gov The mechanism of action for some of these redox-active compounds is thought to involve acting as "subversive substrates," where they shuttle electrons from reduced flavoproteins to acceptors like Fe(III)-protoporphyrin IX, thereby disrupting essential parasite processes. asm.org However, it has been suggested that the antimalarial activities of compounds such as 3-[4-(trifluoromethyl)benzyl]-menadione are not due to the inhibition of the mitochondrial electron transport chain. asm.org
Further studies on 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives have also revealed promising antimalarial potential. jst.go.jpnih.gov A series of these compounds displayed good activity, with IC50 values ranging from 0.77 to 4.05 µg/mL. nih.gov The presence of substituted amino groups at the 3-position appears to be an important factor for this activity. jst.go.jp
| Compound | Target/Strain | IC50 | Selectivity Index (SI) |
|---|---|---|---|
| (2-fluoro-5-trifluoromethylbenzyl)-menadione | Plasmodium falciparum (NF54) | 0.006 µM | 7495 |
| 3-substituted-2-hydroxy-1,4-naphthoquinone derivative (Compound 1) | Plasmodium falciparum | 0.77 µg/mL | Not Reported |
Antineoplastic and Antiproliferative Activity in In Vitro and In Vivo Models
Derivatives of 1,4-naphthalenedione have been extensively documented for their anticancer activities. nih.govnih.gov These compounds have shown the ability to inhibit the proliferation of various cancer cell lines and induce cell death. mdpi.com The cytotoxic effects of these quinones are often attributed to mechanisms such as the inhibition of DNA topoisomerase-II and the generation of reactive oxygen species (ROS) through redox cycling. nih.goveurekaselect.com
Numerous studies have demonstrated the potent antiproliferative effects of synthetic 1,4-naphthoquinone derivatives against a range of human cancer cell lines, including those of the breast, prostate, lung, and colon, as well as leukemia. nih.govmdpi.comelsevierpure.comnih.gov For example, novel 1,4-naphthoquinone/4-quinolone hybrids have shown selective cytotoxicity against luminal and triple-negative breast cancer cells, with potency comparable to the standard chemotherapeutic drug doxorubicin (B1662922). nih.gov
The mechanisms underlying the antiproliferative action of these compounds are diverse and can involve the generation of ROS, DNA fragmentation, induction of apoptosis, alterations in mitochondrial membrane potential, and inhibition of topoisomerases. researchgate.net
Induction of Programmed Cell Death (e.g., Apoptosis, Autophagy)
A key mechanism through which 1,4-naphthalenedione analogs exert their anticancer effects is the induction of programmed cell death, primarily apoptosis and, in some cases, autophagy. nih.govnih.gov
Several studies have confirmed that these compounds can trigger apoptosis in cancer cells. nih.gov For instance, certain 1,4-naphthoquinone derivatives have been shown to induce apoptosis in human gastric cancer cells by regulating the mitochondrial pathway. nih.gov The process is often mediated by the generation of reactive oxygen species (ROS), which in turn activates signaling pathways like MAPK, Akt, and STAT3. nih.gov Some derivatives have also been found to induce apoptosis in breast cancer cell lines. nih.gov
In addition to apoptosis, some novel 2-amino-1,4-naphthoquinone derivatives have been found to induce autophagy in A549 lung cancer cells. nih.govresearchgate.net This process involves the degradation and recycling of cellular components and can lead to cell death. One particular compound was found to promote the recycling of the epidermal growth factor receptor (EGFR), leading to the activation of the EGFR signaling pathway and subsequent autophagy. nih.gov
Cell Cycle Modulation
Beyond inducing cell death, 1,4-naphthalenedione analogs can also exert their antiproliferative effects by modulating the cell cycle. Several studies have reported that these compounds can cause cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing and proliferating. nih.gov
For example, two novel 1,4-naphthoquinone derivatives were found to induce cell cycle arrest at the G2/M phase in AGS human gastric cancer cells. nih.govresearchgate.net This arrest was linked to the inhibition of the Akt signaling pathway. nih.gov The ability to halt the cell cycle is a crucial aspect of the anticancer activity of these compounds, as it directly inhibits tumor growth.
Selectivity Mechanisms in Transformed Cells
An important aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. Several 1,4-naphthalenedione analogs have demonstrated a degree of selectivity for transformed cells. nih.govnih.gov
For instance, certain dihydrobenzoquinoxalinone derivatives, which are related to 1,4-naphthoquinones, have exhibited 10- to 14-fold selectivity between bladder carcinoma cells and normal cells. nih.gov Similarly, novel 1,4-naphthoquinone/4-quinolone hybrids have shown superior selectivity indices when compared to doxorubicin, indicating lower toxicity towards non-tumor cells. nih.gov This selectivity is a promising characteristic for the development of safer and more effective anticancer agents. While 1,4-naphthoquinone itself can potently inhibit the growth of colon cancer cells, it has been noted to do so in a non-selective manner. nih.govresearchgate.net
| Compound Type | Observation | Cell Lines |
|---|---|---|
| Dihydrobenzoquinoxalinone derivatives | 10- to 14-fold selectivity | Bladder carcinoma vs. normal cells |
| 1,4-Naphthoquinone/4-quinolone hybrids | Superior selectivity indices compared to doxorubicin | Breast cancer vs. non-tumor cells |
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. nih.gov 1,4-Naphthoquinone has been identified as a potent inhibitor of angiogenesis. researchgate.netnih.govpharmjournal.ru
Studies have shown that 1,4-naphthoquinone can strongly inhibit both human colon cancer cell growth and angiogenesis. researchgate.netnih.gov The anti-angiogenic mechanism involves the inhibition of key functions of human umbilical vein endothelial cells (HUVEC), including tube formation, proliferation, and chemotaxis. researchgate.netnih.gov This suggests that the anticancer effects of these compounds may be, in part, due to their ability to cut off the blood supply to tumors.
Anti-inflammatory Properties
In addition to their antimalarial and anticancer activities, 1,4-naphthalenedione derivatives have also been investigated for their anti-inflammatory properties. nih.govresearchgate.net Inflammation is a complex biological response that is implicated in a wide range of diseases.
Several 1,4-naphthoquinone derivatives isolated from a mangrove-derived endophytic fungus have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in murine macrophage cells. nih.govresearchgate.net The IC50 values for NO production inhibition for many of these compounds were lower than that of the anti-inflammatory drug indomethacin. nih.govresearchgate.net
Furthermore, certain compounds were found to reduce the mRNA levels of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.net Other studies have shown that synthetic 1,4-naphthoquinone derivatives can act as antagonists of the P2X7 purinergic receptor, which plays a significant role in cellular immunity and inflammation. nih.govresearchgate.net These compounds were able to decrease the LPS-induced activity of COX-2 and the release of pro-inflammatory cytokines TNF-α and IL-1β in macrophage cells. nih.gov
Antioxidant Potential and Free Radical Scavenging
The 1,4-naphthoquinone scaffold is a structural motif present in numerous compounds that exhibit significant antioxidant properties. griffith.edu.aunih.gov Derivatives of this core structure have been extensively studied for their ability to scavenge free radicals and mitigate oxidative stress, which are key factors in the pathogenesis of various diseases. mdpi.commdpi.compreprints.org The antioxidant capacity of these compounds is often attributed to their redox properties and their ability to interact with and neutralize reactive oxygen species (ROS). nih.govmdpi.com
Research into synthetic 1,4-naphthoquinone derivatives has demonstrated their potential to inhibit the production of peroxide radicals. mdpi.com Studies on analogs, such as 2-phenylamino-1,4-naphthoquinones, have provided specific insights into their free radical scavenging capabilities. The antioxidant potential of these analogs has been quantified using standard assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. griffith.edu.auresearchgate.net
In one study, various substituted 2-phenylamino-1,4-naphthoquinone derivatives were synthesized and evaluated. The results indicated that the nature of the substituent on the phenylamino (B1219803) group significantly influences the antioxidant activity. Specifically, derivatives containing nitro and bromo groups showed powerful DPPH radical scavenging activity. griffith.edu.auresearchgate.net The bromo-derivative, in particular, exhibited the highest percent radical scavenging activity (%RSA). griffith.edu.au The nitro-derivative, meanwhile, showed a significant reduction potential in the FRAP assay, highlighting its capacity to donate electrons. griffith.edu.auresearchgate.net These findings underscore the importance of the electronic properties of substituents in modulating the antioxidant and free radical scavenging potential of the 1,4-naphthoquinone nucleus. griffith.edu.au
| Analog (Substituent) | Antioxidant Assay | Key Finding |
|---|---|---|
| Nitro-derivative | DPPH Radical Scavenging | Powerful antioxidant activity |
| Nitro-derivative | Ferric Reducing Antioxidant Power (FRAP) | Significant reduction potential |
| Bromo-derivative | DPPH Radical Scavenging | Powerful antioxidant activity, highest %RSA |
| Chloro-derivative | DPPH Radical Scavenging | Less active compared to nitro and bromo derivatives |
| Methyl-derivative | DPPH Radical Scavenging | No activity observed |
Other Pharmacological Profiles in Preclinical Models (e.g., Hypoglycemic Activity, Alzheimer's Related)
Beyond antioxidant effects, analogs of 1,4-Naphthalenedione, 2-(phenylmethyl)- have been investigated for other therapeutic applications, notably in the context of metabolic disorders and neurodegenerative diseases. griffith.edu.aunih.gov
Hypoglycemic Activity
Naphthoquinones are recognized for their strong antioxidant properties, which has led to their investigation as potential candidates for diabetes therapy. griffith.edu.au Preclinical studies using rat models have evaluated the hypoglycemic potential of 2-phenylamino-1,4-naphthoquinone derivatives. In this research, all tested synthetic compounds demonstrated an ability to lower blood glucose levels. griffith.edu.auresearchgate.net
The most potent effect was observed with the chloro-derivative, which produced a 43% reduction in the mean blood glucose levels in the animal model. griffith.edu.auresearchgate.net It is proposed that the electron-donating resonance effect of the chloro substituent plays a significant role in this biological activity. This effect may stabilize the imine form of the molecule, limiting the generation of free radicals during the bioreduction of the quinone and contributing to its hypoglycemic action. griffith.edu.au This suggests that modifying the redox properties of the naphthoquinone core can influence its therapeutic effects. griffith.edu.au A separate patent filing also indicates that naphthalenedione derivatives can enhance glucose uptake in rat skeletal muscle cells, an effect comparable to that of insulin. google.com
| Analog (Substituent) | Effect on Mean Blood Glucose Levels |
|---|---|
| Chloro-derivative | ~43% reduction (Most potent) |
| Nitro-derivative | Significant reduction |
| Bromo-derivative | Significant reduction |
| Methyl-derivative | Significant reduction |
Alzheimer's Disease-Related Activity
The 1,4-naphthoquinone structure has served as a foundation for developing multi-target-directed ligands (MTDLs) for Alzheimer's disease (AD). nih.govresearchgate.net This neurodegenerative disorder involves complex pathology, including the aggregation of amyloid-beta (Aβ) and tau proteins, and cholinergic dysfunction. nih.gov
A specific naphthoquinone analog, identified as compound 2 in one study, has shown significant promise as an MTDL. nih.govresearchgate.net This compound demonstrated high potency in inhibiting the aggregation of Aβ40 and the PHF6 tau fragment. Furthermore, it acted as a potent inhibitor of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in AD pathogenesis. nih.govresearchgate.net Atomic force microscopy confirmed that this and other related naphthoquinones could disrupt the fibrillation of Aβ42 aggregates. The same compounds also conferred a moderate neuroprotective effect against Aβ42-induced toxicity in primary cerebellar granule cell cultures. nih.gov These findings highlight the potential of the 1,4-naphthoquinone scaffold in designing promiscuous agents that can simultaneously address multiple pathological factors in Alzheimer's disease. nih.govmdpi.com
| Target | Inhibitory Activity |
|---|---|
| β-amyloid (Aβ40) Aggregation | IC₅₀ = 3.2 µM |
| PHF6 Tau Fragment Aggregation | 91% at 10 µM |
| Acetylcholinesterase (AChE) | IC₅₀ = 9.2 µM |
| Monoamine Oxidase B (MAO-B) | IC₅₀ = 7.7 nM |
Computational Chemistry and Cheminformatics in Naphthoquinone Research
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(phenylmethyl)-1,4-naphthalenedione, docking studies are instrumental in identifying potential biological targets and understanding the specific interactions that govern its binding affinity.
Research on naphthoquinone derivatives frequently employs molecular docking to explore their interactions with various protein targets, such as kinases, phosphatases, and enzymes involved in parasitic diseases. nih.govnih.govnih.gov For instance, studies on similar 2-substituted-1,4-naphthoquinones have revealed key binding modes. The 1,4-naphthoquinone (B94277) core often acts as a scaffold that anchors the molecule within the binding site, typically through hydrogen bonds and hydrophobic interactions. nih.govmdpi.com
In a typical docking simulation, the phenylmethyl group of 2-(phenylmethyl)-1,4-naphthalenedione would be expected to engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues in the target's binding pocket. mdpi.com The carbonyl groups of the naphthoquinone ring are crucial hydrogen bond acceptors, often interacting with residues in the hinge region of kinases or the active site of other enzymes. researchgate.net For example, docking studies of anilino-1,4-naphthoquinones with the Epidermal Growth Factor Receptor (EGFR) showed that a carbonyl group forms a key hydrogen bond with the M793 residue in the hinge region. researchgate.net While not identical, this highlights the critical role of the quinone core in binding.
The binding affinity and orientation are quantified by a scoring function, which estimates the binding energy. Lower binding energies typically indicate a more stable protein-ligand complex. Docking studies on various naphthoquinone derivatives against targets like Trypanosoma cruzi trypanothione (B104310) reductase (TcTR) and Leishmania species have shown significant interaction energies, suggesting their potential as antiparasitic agents. nih.govmdpi.com
Table 1: Representative Ligand-Target Interactions for Naphthoquinone Scaffolds from Docking Studies
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Met793, Lys745, Met766 | Hydrogen Bonding, Alkyl Interactions | researchgate.net |
| P2X7 Receptor | Phe108, Val312, Met105, Phe88 | Hydrophobic Interactions | nih.gov |
| Cdc25B Phosphatase | Arg487, Cys430 | Hydrogen Bonding, Covalent Interaction | nih.gov |
This table is illustrative of interactions observed for the broader 1,4-naphthoquinone class, providing a predictive framework for 2-(phenylmethyl)-1,4-naphthalenedione.
In Silico ADME Prediction
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. nih.gov Various computational models are used to estimate properties like oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.
For 2-(phenylmethyl)-1,4-naphthalenedione, ADME predictions are based on its physicochemical properties. Web-based tools and specialized software can calculate parameters based on the compound's structure. mdpi.com Key parameters include lipophilicity (logP), molecular weight, polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are often evaluated against criteria like Lipinski's Rule of Five to assess "drug-likeness". nih.gov
Studies on various naphthoquinone derivatives have shown that they generally exhibit favorable ADME profiles. mdpi.comijfmr.com For example, in silico analysis of a series of 1,4-naphthoquinone derivatives designed as potential antiprotozoal agents showed that most compounds presented adequate conditions to be administered orally. mdpi.com
Table 2: Predicted Physicochemical and ADME Properties for 1,4-Naphthalenedione, 2-(phenylmethyl)-
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₁₇H₁₂O₂ | Basic molecular identity |
| Molecular Weight | 248.28 g/mol | Within Lipinski's rule (< 500) |
| LogP (Lipophilicity) | ~3.5 - 4.0 | Indicates good membrane permeability |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | Suggests good cell permeability (< 140 Ų) |
| Hydrogen Bond Donors | 0 | Conforms to drug-likeness criteria (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Conforms to drug-likeness criteria (≤ 10) |
| Rotatable Bonds | 2 | Indicates low conformational flexibility (≤ 10) |
Note: The values in this table are estimations based on standard computational algorithms and data for analogous structures.
Structure-Based Design Principles Applied to Naphthoquinones
Structure-based design leverages the three-dimensional structural information of a biological target to design molecules that can bind to it with high affinity and selectivity. This approach is widely applied to the 1,4-naphthoquinone scaffold to develop potent and selective inhibitors for various therapeutic targets. nih.govresearchgate.net
The design principles for naphthoquinone derivatives often revolve around modifications at the C2 and C3 positions of the quinone ring. mdpi.com The 1,4-naphthoquinone core serves as a "privileged scaffold," meaning it is capable of binding to multiple biological targets. nih.gov The substituents at the C2 and C3 positions are crucial for modulating potency, selectivity, and pharmacokinetic properties. researchgate.net
Key design strategies include:
Introducing diverse substituents: Adding different functional groups at the C2 position, such as the phenylmethyl group, allows for the exploration of various binding pockets and interactions (e.g., hydrophobic, π-stacking). researchgate.net
Hybridization: Covalently linking the naphthoquinone scaffold with other pharmacophores (e.g., chalcones, benzoic acid, nucleosides) can lead to hybrid molecules with dual-action mechanisms or improved target affinity. mdpi.comresearchgate.netresearchgate.net
Modulating Redox Properties: The inherent redox activity of the naphthoquinone core is a key aspect of its biological effect. Substituents can be chosen to fine-tune these electronic properties, either enhancing or attenuating the potential for generating reactive oxygen species (ROS). mdpi.com
Improving Selectivity: By understanding the topology of the target's active site, substituents can be designed to form specific interactions that are unique to that target, thereby improving selectivity over off-target proteins. For example, designing derivatives that exploit specific hydrophobic subpockets in a kinase active site can enhance selectivity. nih.gov
The design of 2-(phenylmethyl)-1,4-naphthalenedione itself follows the principle of adding a bulky, hydrophobic group at the C2 position to potentially enhance binding affinity through interactions with nonpolar regions of a target's active site.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure, stability, and reactivity of molecules. nih.gov For 2-(phenylmethyl)-1,4-naphthalenedione and its analogs, these calculations are used to understand their redox properties, conformational preferences, and the nature of their frontier molecular orbitals (HOMO and LUMO). scielo.brresearchgate.net
The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical parameter. A small HOMO-LUMO gap indicates that a molecule can be easily excited and is generally more reactive. researchgate.net For naphthoquinones, this gap is related to their ability to accept electrons and participate in redox cycling, a key mechanism for their biological activity. sphinxsai.com
Studies on the closely related 2-benzylamino-1,4-naphthoquinone have shown that the HOMO is primarily localized on the enaminone system (C10-N1 atoms), indicating its C-nucleophilic nature, while the LUMO is located on the carbonyl group (C8-O2), suggesting its electrophilic character. researchgate.net This distribution of electron density is fundamental to its reactivity. DFT calculations also help in analyzing conformational preferences, such as the rotation around the bond connecting the benzyl (B1604629) group to the naphthoquinone ring. researchgate.net
Furthermore, quantum chemical methods are used to calculate molecular descriptors that can be correlated with biological activity. nih.gov Properties such as dipole moment, atomic charges, and electrophilicity index (ω) have been linked to the cytotoxic and enzyme inhibitory activities of naphthoquinone derivatives. nih.govmdpi.com
Table 3: Calculated Electronic Properties for Naphthoquinone Analogs
| Property | Description | Typical Finding for Naphthoquinones | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the substituted ring system. | researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the quinone carbonyls. | researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A low energy gap is consistent with the redox-active nature of the scaffold. | researchgate.net |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and binding interactions. | nih.gov |
Predictive Modeling of Biological Activities
Predictive modeling, especially through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are valuable for predicting the activity of untested compounds, understanding the structural requirements for activity, and guiding the design of new, more potent molecules. nih.govnih.gov
For 1,4-naphthoquinone derivatives, numerous QSAR models have been developed to predict their anticancer, antimalarial, and other biological activities. mdpi.comnih.govelsevierpure.com These models are typically built using a set of synthesized and tested compounds and employ various molecular descriptors that quantify physicochemical, electronic, and steric properties.
A typical QSAR study involves:
Data Set Generation: A series of 1,4-naphthoquinone derivatives with measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., polarizability, van der Waals volume, dipole moment) and 3D descriptors. elsevierpure.com
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that relates a subset of the most relevant descriptors to the biological activity. nih.govelsevierpure.com
Model Validation: The predictive power of the model is rigorously tested using internal (cross-validation) and external validation sets. nih.gov
QSAR models for naphthoquinones have revealed that properties such as polarizability, van der Waals volume, mass, and electronegativity are often key determinants of their cytotoxic activities. elsevierpure.com By inputting the structure of 2-(phenylmethyl)-1,4-naphthalenedione into a validated QSAR model for a specific activity (e.g., cytotoxicity against a cancer cell line), its potential potency can be predicted, thus prioritizing it for synthesis and experimental testing. nih.gov
Advanced Analytical Methodologies for 1,4 Naphthalenedione, 2 Phenylmethyl and Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structural features of "1,4-Naphthalenedione, 2-(phenylmethyl)-". Each technique provides unique insights into the molecular framework of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "1,4-Naphthalenedione, 2-(phenylmethyl)-", both ¹H and ¹³C NMR provide critical data for structural confirmation. nih.govresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of 2-benzyl-1,4-naphthoquinone is expected to exhibit distinct signals corresponding to the protons of the naphthoquinone core and the benzyl (B1604629) substituent. The protons on the naphthoquinone ring typically appear in the aromatic region, while the benzylic protons and the protons of the phenyl group will have characteristic chemical shifts. The integration of these signals confirms the number of protons in each environment, and their splitting patterns provide information about neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbons of the quinone ring are typically observed at the downfield end of the spectrum. The aromatic and benzylic carbons will also have characteristic chemical shifts. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule, which is a key indicator of its symmetry. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Naphthalenedione, 2-(phenylmethyl)-
Click to view data
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Naphthoquinone Ring | ||
| C1 | - | ~185 |
| C2 | - | ~150 |
| C3 | ~7.0 | ~135 |
| C4 | - | ~184 |
| C4a | - | ~132 |
| C5 | ~8.1 | ~126 |
| C6 | ~7.7 | ~134 |
| C7 | ~7.7 | ~133 |
| C8 | ~8.1 | ~126 |
| C8a | - | ~132 |
| Benzyl Group | ||
| CH₂ | ~4.0 | ~35 |
| C1' | - | ~138 |
| C2'/C6' | ~7.3 | ~129 |
| C3'/C5' | ~7.2 | ~128 |
| C4' | ~7.2 | ~126 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "1,4-Naphthalenedione, 2-(phenylmethyl)-" is characterized by strong absorption bands corresponding to the carbonyl groups of the quinone moiety. Additionally, characteristic peaks for the aromatic C-H and C=C stretching and bending vibrations of both the naphthalene (B1677914) and phenyl rings are expected. sphinxsai.comresearchgate.netgsu.edu
Table 2: Characteristic IR Absorption Bands for 1,4-Naphthalenedione, 2-(phenylmethyl)-
Click to view data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Quinone) | Stretching | 1660 - 1680 |
| C=C (Aromatic) | Stretching | 1580 - 1620 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic, CH₂) | Stretching | 2850 - 2960 |
| C-H (Aromatic) | Bending (out-of-plane) | 700 - 900 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Naphthoquinones typically exhibit characteristic absorption bands in the UV-Vis region. For "1,4-Naphthalenedione, 2-(phenylmethyl)-", the spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The conjugation of the naphthoquinone system with the benzyl group can influence the position and intensity of these absorption maxima. researchgate.netresearchgate.netphotochemcad.com
Table 3: Expected UV-Vis Absorption Maxima for 1,4-Naphthalenedione, 2-(phenylmethyl)- in a Polar Solvent
Click to view data
| Electronic Transition | Approximate λmax (nm) |
| π → π | 250 - 280 |
| n → π | 330 - 350 |
| π → π* | 400 - 450 (often a shoulder) |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Electrospray ionization (ESI-MS) is a soft ionization technique often used for the analysis of organic molecules. The mass spectrum of "1,4-Naphthalenedione, 2-(phenylmethyl)-" would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the benzyl group or fragments from the naphthoquinone core. nih.govrsc.org
Table 4: Predicted Mass Spectral Data for 1,4-Naphthalenedione, 2-(phenylmethyl)- (C₁₇H₁₂O₂)
Click to view data
| Ion | m/z (predicted) | Description |
| [M]⁺ | 248 | Molecular Ion |
| [M-C₇H₇]⁺ | 157 | Loss of benzyl radical |
| [C₇H₇]⁺ | 91 | Benzyl cation (Tropylium ion) |
| [M-CO]⁺ | 220 | Loss of carbon monoxide |
| [M-2CO]⁺ | 192 | Loss of two carbon monoxide molecules |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the separation, purification, and quantification of "1,4-Naphthalenedione, 2-(phenylmethyl)-".
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture. For "1,4-Naphthalenedione, 2-(phenylmethyl)-", a reversed-phase HPLC method would be suitable. This typically involves a nonpolar stationary phase (like C18) and a polar mobile phase. The composition of the mobile phase can be optimized to achieve good separation from impurities or other related compounds. A UV detector is commonly used for the detection of naphthoquinones due to their strong UV absorbance. nih.govresearchgate.nettjnpr.org
Table 5: Exemplary HPLC Method Parameters for the Analysis of 1,4-Naphthalenedione, 2-(phenylmethyl)-
Click to view data
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol (B129727):Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to an absorption maximum (e.g., 254 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. For the analysis of cyclic ketones, such as the parent 1,4-naphthoquinone (B94277) structure, GC coupled with mass spectrometry (GC-MS) is a well-established method. nih.gov The United States Environmental Protection Agency (USEPA) lists methods for the analysis of nitroaromatics and cyclic ketones by GC using either a flame ionization detector (FID) or an electron capture detector (ECD). nih.gov
While specific GC operational parameters for 1,4-Naphthalenedione, 2-(phenylmethyl)- are not extensively detailed in foundational literature, the analysis would follow standard principles for semivolatile organic compounds. nih.gov The high polarity of the quinone functional groups may sometimes necessitate derivatization to improve volatility and peak shape, a common strategy in GC analysis for challenging analytes. d-nb.info The separation would be achieved on a capillary column, and detection via mass spectrometry would provide both quantification and structural information based on the compound's characteristic fragmentation pattern. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)-Densitometry for Quantification
High-Performance Thin-Layer Chromatography (HPTLC) combined with densitometric scanning offers a rapid, efficient, and reliable method for the quantitative analysis of compounds in various matrices. samipubco.comechemcom.com Validated HPTLC-densitometry methods have been successfully developed for the determination of the parent compound, 1,4-naphthoquinone, which serves as a benchmark for its derivatives. uin-malang.ac.id
In a typical method, separation is performed on HPTLC plates coated with silica (B1680970) gel 60 F254. uin-malang.ac.id A mixture of chloroform (B151607) and methanol is often employed as the mobile phase, providing good resolution and compact bands. uin-malang.ac.id Quantification is achieved by scanning the developed plates with a densitometer at a specific wavelength where the analyte exhibits maximum absorption, such as 249 nm for 1,4-naphthoquinone. uin-malang.ac.id The method is validated according to established guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). samipubco.comuin-malang.ac.iduin-malang.ac.id For 1,4-naphthoquinone, these methods have demonstrated high correlation coefficients (r > 0.99) and good accuracy, with recovery values often between 99% and 102%. uin-malang.ac.id The retention factor (Rf) is a key parameter for identification; for 1,4-naphthoquinone, an Rf of 0.81 has been reported under specific conditions. uin-malang.ac.id This established methodology provides a robust foundation for developing a quantitative analysis of 1,4-Naphthalenedione, 2-(phenylmethyl)-.
Table 1: HPTLC-Densitometry Method Parameters for 1,4-Naphthoquinone Analysis
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | HPTLC glass plate coated with silica gel 60 F254 | uin-malang.ac.id |
| Mobile Phase | Chloroform: Methanol (8:2, v/v) | uin-malang.ac.id |
| Detection Wavelength | 249 nm | uin-malang.ac.id |
| Retention Factor (Rf) | 0.81 | uin-malang.ac.id |
| Linearity Range | 2500-15000 ppm/spot | uin-malang.ac.id |
| Limit of Detection (LOD) | 163 ppm | uin-malang.ac.id |
| Limit of Quantification (LOQ) | 495 ppm | uin-malang.ac.id |
X-ray Diffraction for Solid-State Structural Elucidation
X-ray diffraction (XRD) on single crystals is the definitive method for elucidating the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
While the specific crystal structure for 1,4-Naphthalenedione, 2-(phenylmethyl)- was not found, a detailed structural analysis has been performed on the closely related analogue, 2-benzylamino-1,4-naphthoquinone, where an amino group links the benzyl and naphthoquinone moieties. scielo.br The single-crystal X-ray diffraction data for this analogue were collected at room temperature using a Nonius CAD-4 diffractometer with CuKα radiation. scielo.br The structure was solved by direct methods and refined to yield precise atomic coordinates and displacement parameters. scielo.br The resulting crystallographic data provide critical insights into the molecular conformation and packing arrangement, which are influenced by hydrogen bonding and other non-covalent interactions. scielo.br Such studies are invaluable for understanding structure-property relationships. scielo.br
Table 2: Crystallographic Data for the Analogue 2-Benzylamino-1,4-naphthoquinone
| Parameter | Value | Reference |
|---|---|---|
| CCDC Deposition No. | 782897 | scielo.br |
| Empirical Formula | C₁₇H₁₃NO₂ | scielo.br |
| Formula Weight | 263.29 | scielo.br |
| Crystal System | Monoclinic | scielo.br |
| Space Group | P2₁/c | scielo.br |
| a (Å) | 11.236(2) | scielo.br |
| b (Å) | 10.983(2) | scielo.br |
| c (Å) | 11.107(2) | scielo.br |
| β (°) | 108.08(3) | scielo.br |
| Volume (ų) | 1301.6(4) | scielo.br |
| Z | 4 | scielo.br |
| Radiation (λ) | CuKα (1.54180 Å) | scielo.br |
| Final R indices [I>2σ(I)] | R1 = 0.0665, wR2 = 0.2428 | scielo.br |
Research Perspectives and Future Directions
Rational Design and Synthesis of Novel Naphthoquinone Scaffolds
The rational design and synthesis of new analogs based on the 2-benzyl-1,4-naphthoquinone scaffold is a primary avenue for future research. The existing structure serves as a valuable template for creating derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Key Strategies:
Structural Modification: Future synthetic efforts will likely focus on modifying both the naphthoquinone core and the pendant benzyl (B1604629) group. Introducing various substituents—such as halogens, hydroxyl, methoxy, and nitro groups—to the benzyl ring can modulate the compound's electronic and steric properties, potentially leading to stronger interactions with biological targets. One study combined the scaffold of the known cytotoxic 2-benzyl lawsone with p-hydroxyphenylamino-naphthoquinone to synthesize new hybrids. unitn.it
Bioisosteric Replacement: Replacing the benzyl group with other aromatic or heteroaromatic rings could lead to novel compounds with different binding affinities and specificities. This approach aims to retain the essential pharmacophoric features while altering other properties like solubility and metabolism.
Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by covalently linking 2-benzyl-1,4-naphthoquinone with other known pharmacophores, such as those from thymidine (B127349) derivatives or other anticancer agents. unitn.itmdpi.com This can result in multi-target compounds capable of acting on different pathological pathways simultaneously, a tactic that can be particularly effective in complex diseases like cancer. mdpi.com
Advanced Synthetic Methodologies: The application of modern synthetic techniques, including organocatalysis, is set to streamline the creation of complex naphthoquinone derivatives. For instance, 2-benzyl-1,4-naphthoquinone has been successfully used as a vinylogous pronucleophile in organocatalytic cascade reactions to access carboannulated naphthalen-1(4H)-one derivatives, demonstrating its versatility as a building block. acs.org
Table 1: Examples of Synthetic Approaches for Naphthoquinone Derivatives
| Synthesis Strategy | Description | Potential Outcome |
|---|---|---|
| Substituent Modification | Addition of functional groups to the benzyl or naphthoquinone rings. | Enhanced target binding and selectivity. |
| Bioisosteric Replacement | Substitution of the benzyl moiety with other cyclic systems. | Improved pharmacokinetic properties. |
| Molecular Hybridization | Linking the scaffold to other bioactive molecules. | Multi-target activity and synergistic effects. |
| Organocatalysis | Use of small organic molecules to catalyze complex reactions. | Efficient and stereoselective synthesis of novel analogs. acs.org |
Exploration of Undiscovered Bioactive Mechanisms
While naphthoquinones are generally known to exert their effects through mechanisms like redox cycling and inhibition of key enzymes, the specific and potentially unique biological activities of 2-benzyl-1,4-naphthoquinone are not fully understood. Future research will need to move beyond these well-trodden paths to uncover novel mechanisms of action.
Prospective Research Areas:
Target Deconvolution: A critical goal is to identify the specific cellular targets with which 2-benzyl-1,4-naphthoquinone and its analogs interact. Techniques such as affinity chromatography, proteomics, and genetic screening can pinpoint binding proteins and pathways that were previously unknown.
Redox Biology Beyond ROS: The redox properties of naphthoquinones are central to their activity, often leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cancer cells. nih.govmdpi.com However, future studies should explore more nuanced roles in cellular redox signaling, such as modulation of specific antioxidant pathways or interaction with redox-sensitive transcription factors.
Epigenetic Modifications: Investigating whether 2-benzyl-1,4-naphthoquinone can influence epigenetic processes is a novel and exciting research direction. This could involve studying its effects on DNA methylation patterns or the activity of histone-modifying enzymes, which are often dysregulated in cancer.
Modulation of Cell Signaling Pathways: While some naphthoquinones are known to affect pathways like PI3K/Akt, future work should employ systems biology approaches to map the comprehensive impact of 2-benzyl-1,4-naphthoquinone on the intricate network of cellular signaling. This could reveal unexpected connections to pathways involved in cell survival, proliferation, and metastasis.
Development of Naphthoquinone-Based Molecular Probes
The inherent chemical properties of the naphthoquinone scaffold make it an excellent candidate for the development of molecular probes to study biological processes. nih.gov These tools are invaluable for visualizing and quantifying specific molecules or activities within living cells.
Future Applications:
Fluorescent Probes: By attaching a fluorophore to the 2-benzyl-1,4-naphthoquinone structure, it may be possible to create probes that can track the compound's distribution within cells and tissues. If the compound binds to a specific protein, such probes could be used to visualize that target in its native environment.
Activity-Based Probes: These probes are designed to covalently bind to the active site of specific enzymes. A 2-benzyl-1,4-naphthoquinone-based probe could be developed to target enzymes involved in cancer progression, allowing for the profiling of enzyme activity in healthy versus diseased states.
Anion Sensors: The 2-hydroxy derivative of 1,4-naphthoquinone (B94277) (lawsone) has been shown to act as a sensor for anions like cyanide and acetate (B1210297) through hydrogen bonding and nucleophilic addition. nasa.gov This suggests that derivatives of 2-benzyl-1,4-naphthoquinone could be engineered as selective sensors for biologically relevant anions.
Integration of Artificial Intelligence and Machine Learning in Chemical Biology Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govcrimsonpublishers.com Applying these computational tools to research on 2-benzyl-1,4-naphthoquinone can significantly enhance the efficiency and success rate of drug development efforts.
Computational Strategies:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel 2-benzyl-1,4-naphthoquinone analogs before they are synthesized. elsevierpure.comresearchgate.net By analyzing the physicochemical properties of a series of compounds and their corresponding activities, ML algorithms can identify key structural features that are crucial for potency and selectivity. elsevierpure.comresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on the 2-benzyl-1,4-naphthoquinone scaffold. These algorithms can explore a vast chemical space to propose novel structures with optimized drug-like properties, such as high target affinity and low predicted toxicity.
Target Prediction and Docking: AI tools can predict potential biological targets for 2-benzyl-1,4-naphthoquinone by screening its structure against databases of known proteins. Subsequent molecular docking simulations can then model the binding interactions at an atomic level, providing insights that can guide the rational design of more potent analogs. mdpi.comresearchgate.net
Table 2: AI and Machine Learning in Naphthoquinone Research
| AI/ML Application | Description | Benefit for 2-benzyl-1,4-naphthoquinone Research |
|---|---|---|
| QSAR Modeling | Correlates chemical structure with biological activity. | Predicts the potency of new analogs, saving time and resources. elsevierpure.comresearchgate.net |
| Generative Models | Designs novel molecules with desired properties. | Creates innovative drug candidates beyond conventional design. |
| Target Prediction | Identifies potential protein targets for a given compound. | Uncovers new mechanisms of action and therapeutic applications. |
| Molecular Docking | Simulates the binding of a molecule to a protein target. | Guides the optimization of lead compounds for improved affinity. mdpi.com |
Strategies for Overcoming Biological Resistance Mechanisms
A major challenge in cancer and infectious disease treatment is the development of drug resistance. researchgate.net Naphthoquinones represent a promising class of compounds for addressing this issue due to their potential for multi-target activity and novel mechanisms of action.
Future Research Focus:
Circumventing Efflux Pump-Mediated Resistance: Many cancer cells and bacteria develop resistance by overexpressing efflux pumps that expel drugs from the cell. Research should investigate whether 2-benzyl-1,4-naphthoquinone or its derivatives can evade or inhibit these pumps, thereby restoring sensitivity to other chemotherapeutic agents.
Targeting Resistance-Associated Pathways: Future studies could focus on designing analogs that specifically target the signaling pathways that become activated in resistant cells. For example, if resistance is mediated by an upregulation of survival pathways, new compounds could be designed to inhibit key nodes in those pathways.
Combination Therapies: A key strategy is to use 2-benzyl-1,4-naphthoquinone in combination with existing drugs. Its unique mechanism of action may create synergistic effects, where the combination is more effective than either drug alone. For instance, some (2-chloroethylthio)-1,4-naphthoquinone derivatives have shown synergy with PARP inhibitors in prostate cancer cells. mdpi.com This approach could also help to lower the required doses, reducing toxicity and delaying the onset of resistance.
Activity Against Resistant Strains: The development of novel naphthoquinone derivatives has shown promise in overcoming antibiotic resistance in bacteria like methicillin-resistant S. aureus (MRSA). nih.gov Future work should screen 2-benzyl-1,4-naphthoquinone and its analogs against a wide range of drug-resistant cancer cell lines and microbial pathogens to identify candidates for treating resistant infections and malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
